

Linezolid: A Comprehensive Technical Guide to its Chemical Properties and Structure

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Compound of Interest

Compound Name: *Linezolid*

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Introduction

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, a unique group of antimicrobial agents.^{[1][2]} It is a crucial therapeutic option for treating infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus* (VRE).^[2] This technical guide provides an in-depth overview of the chemical properties, molecular structure, and analytical and synthetic methodologies related to **linezolid**.

Chemical Structure and Properties

Linezolid is an organofluorine compound characterized by a central 1,3-oxazolidin-2-one ring.^[2] Its systematic IUPAC name is N-[[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide].^[2] The molecule possesses a single stereocenter at the C5 position of the oxazolidinone ring, with the (S)-enantiomer being the active form. The structure incorporates a morpholine ring and a fluorine atom, which contribute to its antibacterial activity.^[3]

Chemical Structure

Caption: Chemical structure of **Linezolid** with key functional groups.

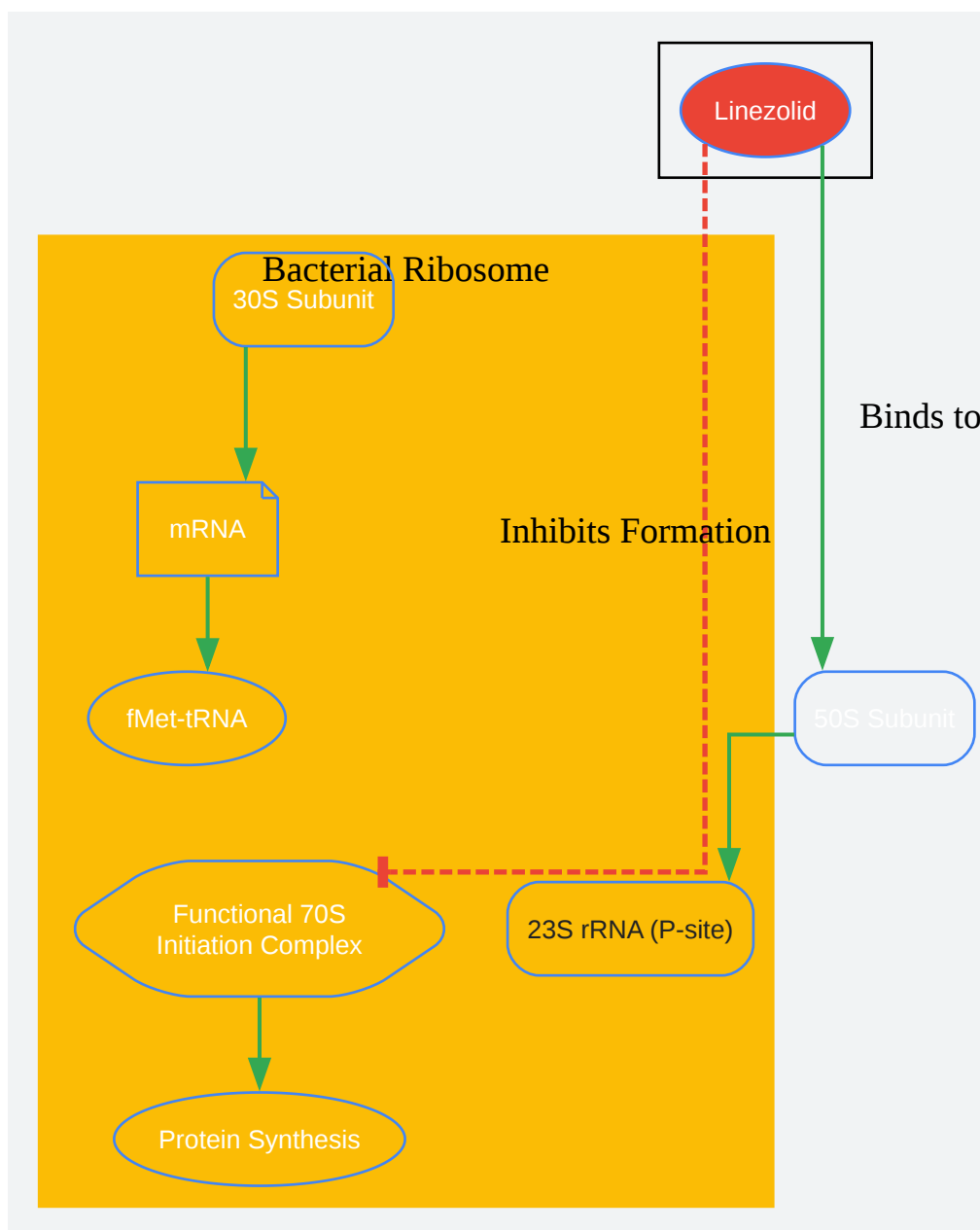
Physicochemical Properties

A summary of the key physicochemical properties of **linezolid** is presented in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of analytical methods and formulations.

Property	Value	Reference(s)
Molecular Formula	C ₁₆ H ₂₀ FN ₃ O ₄	[2]
Molecular Weight	337.35 g/mol	[2]
Melting Point	176-182.5 °C	[1]
pKa	1.8	[1]
LogP	0.9	[1]
Aqueous Solubility	~3 mg/mL	[1]
Appearance	White to off-white crystalline powder	[1]

Mechanism of Action

Linezolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[2] Unlike many other protein synthesis inhibitors that target the elongation phase, **linezolid** acts at the initiation stage.[2] It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[2] This binding prevents the formation of a functional 70S initiation complex, which is a critical step in the translation process.[2] By blocking the formation of this complex, **linezolid** effectively halts the production of essential bacterial proteins, leading to a bacteriostatic effect against most susceptible organisms, although it can be bactericidal against certain streptococci.[2]



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Caption: Mechanism of action of **Linezolid** in inhibiting bacterial protein synthesis.

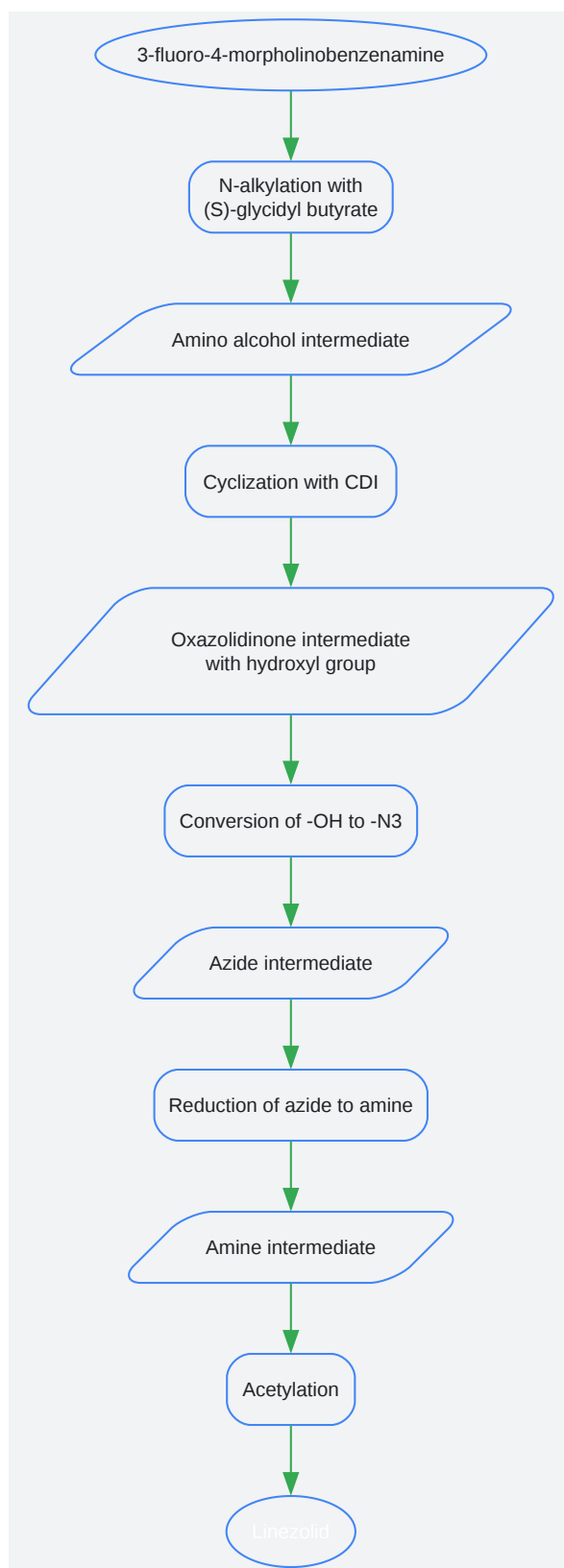
Experimental Protocols

Synthesis of Linezolid

Several synthetic routes for **linezolid** have been reported. A common approach involves the N-alkylation of 3-fluoro-4-morpholinobenzenamine followed by functional group transformations to form the oxazolidinone ring and introduce the acetamide side chain.

A Representative Synthetic Protocol:

- N-alkylation: 3-fluoro-4-morpholinobenzenamine is reacted with a suitable three-carbon synthon, such as (S)-glycidyl butyrate or (R)-epichlorohydrin, under basic conditions to introduce the precursor to the oxazolidinone ring.^[4]
- Cyclization: The resulting amino alcohol intermediate is then cyclized to form the 2-oxazolidinone ring. This is often achieved using a carbonylating agent like carbonyldiimidazole (CDI) or phosgene equivalents.
- Functional Group Manipulation: The terminal hydroxyl group on the C5 side chain is converted to an azide or another suitable leaving group.^[4]
- Reduction and Acetylation: The azide is reduced to a primary amine, which is then acetylated using acetic anhydride or acetyl chloride to yield **linezolid**.^[4]



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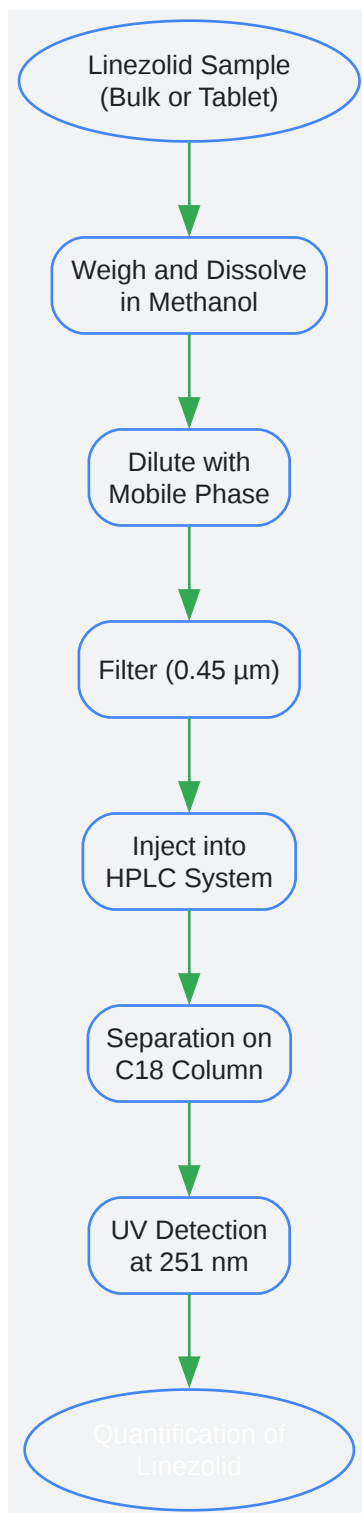
Caption: A generalized workflow for the synthesis of **Linezolid**.

Analytical Methods

Accurate and precise analytical methods are essential for the quality control of **linezolid** in bulk drug substance and pharmaceutical formulations. High-performance liquid chromatography (HPLC) and ultraviolet-visible (UV-Vis) spectrophotometry are commonly employed techniques.

1. High-Performance Liquid Chromatography (HPLC-UV)

- Principle: Reversed-phase HPLC separates **linezolid** from impurities and degradation products based on its polarity. The concentration is quantified by measuring its UV absorbance.
- Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector. [\[5\]](#)
- Mobile Phase: A mixture of methanol, acetonitrile, and water is commonly used. For example, a mobile phase of methanol:1% Acetic acid (50:50 v/v) has been reported.[\[5\]](#)
- Detection Wavelength: **Linezolid** exhibits a UV absorbance maximum at approximately 251 nm.[\[5\]](#)[\[6\]](#)
- Sample Preparation:
 - Accurately weigh and dissolve the **linezolid** bulk drug or powdered tablets in a suitable solvent (e.g., methanol).[\[5\]](#)
 - Dilute the stock solution with the mobile phase to a final concentration within the linear range of the calibration curve.[\[5\]](#)
 - Filter the solution through a 0.45 µm filter before injection.[\[5\]](#)
- Analysis: Inject the prepared sample and standard solutions into the HPLC system and record the chromatograms. The concentration of **linezolid** is determined by comparing the peak area of the sample to that of a standard of known concentration.[\[5\]](#)



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Caption: Workflow for the HPLC-UV analysis of **Linezolid**.

2. UV-Visible Spectrophotometry

- Principle: This method relies on the direct measurement of the absorbance of a **linezolid** solution at its wavelength of maximum absorbance (λ_{max}).
- Instrumentation: A UV-Vis spectrophotometer.[\[7\]](#)
- Solvent: A suitable buffer, such as phosphate buffer (pH 7.2), is used to dissolve the sample.[\[7\]](#)
- λ_{max} : The maximum absorbance of **linezolid** is typically observed at 251 nm.[\[7\]](#)
- Sample Preparation:
 - Prepare a stock solution of **linezolid** by dissolving a known amount in the chosen solvent.[\[7\]](#)
 - Prepare a series of standard solutions of different concentrations by diluting the stock solution.[\[7\]](#)
 - For tablet analysis, weigh and powder the tablets, then extract the **linezolid** with the solvent and filter to remove excipients.[\[7\]](#)
- Analysis: Measure the absorbance of the sample and standard solutions at 251 nm against a solvent blank. Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. The concentration of **linezolid** in the sample can then be determined from the calibration curve.[\[7\]](#)

3. Mass Spectrometry (MS)

- Principle: Mass spectrometry is a highly sensitive and specific technique used for the identification and quantification of **linezolid**, particularly in biological matrices. It is often coupled with liquid chromatography (LC-MS/MS).[\[8\]](#)[\[9\]](#)
- Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).[\[8\]](#)
- Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[\[10\]](#)

- **Transitions:** For quantification, specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode. A common transition for **linezolid** is m/z 338.1 \rightarrow 296.2.[9][10]
- **Sample Preparation:** For biological samples like plasma or serum, protein precipitation followed by solid-phase extraction is often necessary to remove interferences.[8]
- **Analysis:** The sample is introduced into the LC-MS/MS system, and the response for the specific MRM transition is measured. Quantification is typically performed using an internal standard, such as a deuterated analog of **linezolid**.[8]

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Principle:** NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of **linezolid**. Both ^1H and ^{13}C NMR provide detailed information about the molecular structure.[11][12]
- **Instrumentation:** A high-field NMR spectrometer.[11]
- **Sample Preparation:** A small amount of the **linezolid** sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3).
- **Analysis:** The ^1H and ^{13}C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the presence of all the structural features of the **linezolid** molecule.[11]

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties, structure, and key experimental methodologies related to the antibiotic **linezolid**. The detailed information on its physicochemical characteristics, mechanism of action, synthesis, and analytical procedures is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important therapeutic agent. The provided diagrams and structured data aim to facilitate a deeper understanding and practical application of this knowledge in a laboratory and research setting.

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